molecular formula C5H13NO5 B8057217 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate

4-Hydroxypyrrolidine-2-carboxylic acid dihydrate

Cat. No.: B8057217
M. Wt: 167.16 g/mol
InChI Key: CGBDGWQTSMRMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is a cyclic amino acid and a key component of collagen, playing a crucial role in the stability and structure of this protein. This compound is widely used in various scientific research applications, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-hydroxypyrrolidine-2-carboxylic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.2H2O/c7-3-1-4(5(8)9)6-2-3;;/h3-4,6-7H,1-2H2,(H,8,9);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBDGWQTSMRMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate can be synthesized through several methods. One common synthetic route involves the cyclization of L-proline using specific catalysts and reaction conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes using microorganisms that naturally produce this compound. The fermentation broth is then purified through various chemical and physical separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve halogenation using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of pyrrolidone derivatives.

  • Reduction: Reduction reactions typically yield the corresponding amino alcohols.

  • Substitution: Substitution reactions can produce halogenated derivatives of the compound.

Scientific Research Applications

4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is widely used in scientific research due to its unique properties and applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Additionally, it is used in the study of collagen structure and stability, as well as in the development of biomaterials and tissue engineering.

Mechanism of Action

The mechanism by which 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate exerts its effects involves its role as a structural component of collagen. It helps stabilize the triple-helical structure of collagen by forming hydrogen bonds with other amino acids in the protein. This stabilization is crucial for the mechanical strength and integrity of collagen fibers.

Comparison with Similar Compounds

4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is similar to other amino acids and derivatives, such as L-proline, trans-4-Hydroxy-L-proline, and 4-Hydroxypyridine-2-carboxylic acid. it is unique in its cyclic structure and its specific role in collagen stabilization. This compound is particularly important in the context of collagen research and applications, where its unique properties are essential for maintaining the structural integrity of collagen fibers.

List of Similar Compounds

  • L-proline

  • trans-4-Hydroxy-L-proline

  • 4-Hydroxypyridine-2-carboxylic acid

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